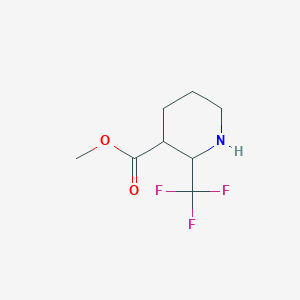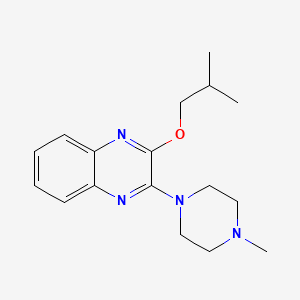
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methylpiperazine group and a methylpropoxy group attached to the quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline is then subjected to nucleophilic substitution reactions to introduce the methylpiperazine and methylpropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoxalines can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)quinoxaline
- 3-(2-Methylpropoxy)quinoxaline
- 2-(4-Methylpiperazin-1-yl)-3-phenylquinoxaline
Uniqueness
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and bioactivity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
883951-97-1 |
|---|---|
Molekularformel |
C17H24N4O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline |
InChI |
InChI=1S/C17H24N4O/c1-13(2)12-22-17-16(21-10-8-20(3)9-11-21)18-14-6-4-5-7-15(14)19-17/h4-7,13H,8-12H2,1-3H3 |
InChI-Schlüssel |
ZKLSPOIPILSNQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Löslichkeit |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


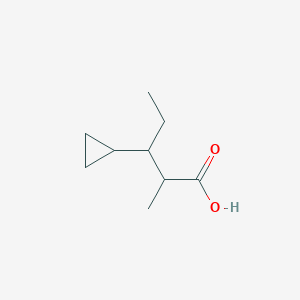
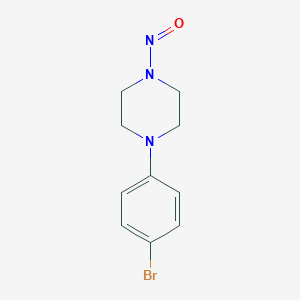

![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
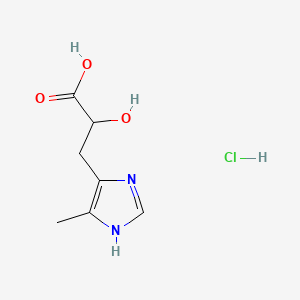

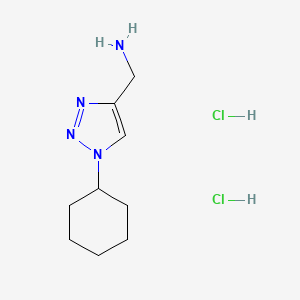


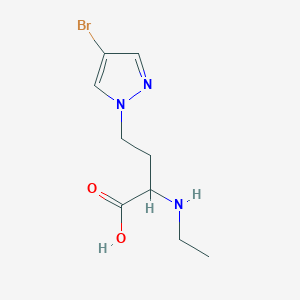
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
